3,4-dihydro-2H-pyrrole-2-carboxylic acid;(2,4-dinitrophenyl)hydrazine;hydrochloride
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Description
The compound “3,4-dihydro-2H-pyrrole-2-carboxylic acid” is a cyclic imino acid . Its conjugate base and anion is 1-pyrroline-5-carboxylate (P5C). In solution, P5C is in spontaneous equilibrium with glutamate-5-semialdhyde (GSA) . The compound “2,4-dinitrophenylhydrazine” is a hydrazine derivative and a potential mutagenic agent .
Synthesis Analysis
The chemical synthesis of 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid started with ethyl-5-oxo-2-pyrrolidine-carboxylic acid as reactant . The reaction conditions involved the use of DBU, a quinone as the OA, and catalyst A dissolved in THF .Molecular Structure Analysis
The molecular structure of “3,4-dihydro-2H-pyrrole-2-carboxylic acid” is C5H7NO2 . The molecular structure of “2,4-dinitrophenylhydrazine” is C6H6N4O4 .Chemical Reactions Analysis
Hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of an imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,4-dihydro-2H-pyrrole-2-carboxylic acid” include a molecular weight of 113.11, a density of 1.35±0.1 g/cm3 (Predicted), a melting point of 140-142 °C (decomp) (Solv: water (7732-18-5)), and a boiling point of 304.1±42.0 °C (Predicted) .Safety And Hazards
2,4-Dinitrophenylhydrazine is harmful if swallowed. It should be kept away from heat, sparks, open flames, and hot surfaces. No smoking is allowed during its handling. Ground/bond container and receiving equipment should be used. Use explosion-proof electrical, ventilating, lighting equipment. Skin should be washed thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves, eye protection, and face protection .
properties
IUPAC Name |
3,4-dihydro-2H-pyrrole-2-carboxylic acid;(2,4-dinitrophenyl)hydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O4.C5H7NO2.ClH/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14;7-5(8)4-2-1-3-6-4;/h1-3,8H,7H2;3-4H,1-2H2,(H,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LALQGCDAINDVFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N=C1)C(=O)O.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564687 |
Source
|
Record name | 3,4-Dihydro-2H-pyrrole-2-carboxylic acid--(2,4-dinitrophenyl)hydrazine--hydrogen chloride (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-pyrrole-2-carboxylic acid;(2,4-dinitrophenyl)hydrazine;hydrochloride | |
CAS RN |
108321-37-5 |
Source
|
Record name | 3,4-Dihydro-2H-pyrrole-2-carboxylic acid--(2,4-dinitrophenyl)hydrazine--hydrogen chloride (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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